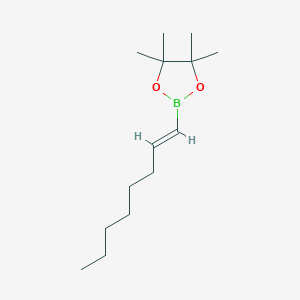

trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

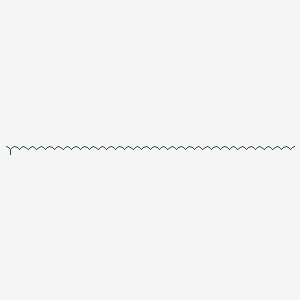

“trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C14H27BO2 . It is also known by several synonyms, including “1-Octen-1-ylboronic acid pinacol ester”, “(E)-1-Octenylboronic acid pinacol ester”, “trans-1-Octenylboronic acid pinacol ester”, and "trans-1-Octen-1-ylboronic acid pinacol ester" .

Wissenschaftliche Forschungsanwendungen

- Borylation at Benzylic C-H Bonds : E-Octen-1-ylboronic acid pinacol ester can be used in palladium-catalyzed borylation reactions to functionalize benzylic C-H bonds in alkylbenzenes, yielding pinacol benzyl boronates .

- Hydroboration of Alkynes and Alkenes : It participates in hydroboration reactions with alkyl or aryl alkynes and alkenes, facilitated by transition metal catalysts .

- E-Octen-1-ylboronic acid pinacol ester serves as a starting material for the preparation of aryl and heteroaryl derivatives. These derivatives are formed through C-C and C-hetero bond formations, expanding the toolbox for organic synthesis .

- Researchers have employed this compound in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units. These copolymers exhibit interesting optical and electrochemical behavior .

- In the context of diabetes therapy, smart hydrogels capable of releasing insulin under hyperglycemic conditions are crucial. Some boronic acid-based polymer hydrogels, including E-Octen-1-ylboronic acid pinacol ester, have been investigated for their potential in insulin delivery .

- Researchers have explored ATH using Noyori-Ikariya catalysts to reduce Bpin-containing acetophenone derivatives. The compound’s position relative to the Bpin group affects the enantioselectivity of the reduction .

- E-Octen-1-ylboronic acid pinacol ester has been used in a “double” Heck-Mizoroki arylation, leading to β,β-diarylated vinyl boronates. These vinyl boronates can react with additional aryl halides to form Π-extended systems. This approach has been applied to prepare conjugated dendrimers .

Borylation Reactions

Synthesis of Aryl and Heteroaryl Derivatives

Optical and Electrochemical Properties

Smart Hydrogels for Insulin Delivery

Asymmetric Transfer Hydrogenation (ATH)

Conjugated Dendrimers and Π-Extended Systems

Wirkmechanismus

Target of Action

Similar compounds are often used in the field of proteomics research .

Mode of Action

A related compound, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is known to be used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It’s also used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Biochemical Pathways

The related reactions such as borylation and hydroboration mentioned above could potentially affect various biochemical pathways, depending on the specific alkylbenzenes, alkynes, and alkenes involved .

Result of Action

Given its potential use in proteomics research , it may be involved in the study of protein structures and functions.

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-oct-1-enyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h11-12H,6-10H2,1-5H3/b12-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOSGTXAFJZSJ-VAWYXSNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420707 |

Source

|

| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83947-55-1 |

Source

|

| Record name | trans-4,4,5,5-Tetramethyl-2-oct-1-enyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-1-[3-(cyclopentyloxy)-4-methoxybenzyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B64313.png)

![4-[(4-Aminophenyl)(113C)methyl]aniline](/img/structure/B64329.png)